Cas no 1255098-67-9 (tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate)
tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-amino-3-trifluoromethylpiperidine-1-carboxylic acid tert-butyl ester
- 4-Amino-3-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester
- tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
- AKOS023411210
- SCHEMBL6671099
- CS-W001362
- 3-trifluoromethyl-4-amino-1-Boc-piperidine
- tert-butyl4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
- DTXSID00610365
- 1-Piperidinecarboxylic acid, 4-amino-3-(trifluoromethyl)-, 1,1-dimethylethyl ester
- tert-Butyl 4-amino-3-(trifluoromethyl)-piperidine-1-carboxylate
- 1-BOC-3-TRIFLUOROMETHYL-4-AMINOPIPERIDINE
- MFCD11848147
- DB-218725
- tert-butyl 4-aMino-3-(trifluoroMethyl)piperidine-1-carboxylate(isoMer 2)
- 1255098-67-9
- SB32250
- 1-Boc-4-amino-3-(trifluoromethyl)piperidine
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- MDL: MFCD11848147
- Inchi: 1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-8(15)7(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3
- InChI Key: LGIQYBKJHLHGST-UHFFFAOYSA-N
- SMILES: FC(C1CN(C(=O)OC(C)(C)C)CCC1N)(F)F
Computed Properties
- Exact Mass: 268.13986234g/mol
- Monoisotopic Mass: 268.13986234g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- Color/Form: Solid
tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:2-8 °C
tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0781-1g |
4-Amino-3-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester |
1255098-67-9 | 96% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0781-5g |
4-Amino-3-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester |
1255098-67-9 | 96% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0781-500mg |
4-Amino-3-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester |
1255098-67-9 | 96% | 500mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0781-250mg |
4-Amino-3-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester |
1255098-67-9 | 96% | 250mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0781-100mg |
4-Amino-3-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester |
1255098-67-9 | 96% | 100mg |
1806.33CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0781-50mg |
4-Amino-3-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester |
1255098-67-9 | 96% | 50mg |
1322.95CNY | 2021-05-07 | |
| AstaTech | 55628-50/MG |
1-BOC-3-TRIFLUOROMETHYL-4-AMINOPIPERIDINE |
1255098-67-9 | 97% | 50mg |
$244 | 2023-09-17 | |
| AstaTech | 55628-0.25/G |
1-BOC-3-TRIFLUOROMETHYL-4-AMINOPIPERIDINE |
1255098-67-9 | 97% | 0.25g |
$733 | 2023-09-17 | |
| abcr | AB307031-1 g |
1-Boc-3-trifluoromethyl-4-aminopiperidine; 96% |
1255098-67-9 | 1g |
€1,452.20 | 2022-03-03 | ||
| Chemenu | CM180847-1g |
tert-Butyl 4-amino-3-(trifluoromethyl)-piperidine-1-carboxylate |
1255098-67-9 | 95%+ | 1g |
$1085 | 2023-01-10 |
tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate Suppliers
tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
Recent Advances in the Application of tert-Butyl 4-Amino-3-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1255098-67-9) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1255098-67-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperidine derivative, characterized by its trifluoromethyl and tert-butoxycarbonyl (Boc) protecting groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies highlight its role in the development of novel therapeutics, particularly in central nervous system (CNS) disorders, oncology, and infectious diseases. The unique structural features of this compound, including its stereochemistry and fluorine substitution, contribute to its enhanced pharmacokinetic properties and binding affinity to target proteins.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate as a key building block for the synthesis of sigma-1 receptor modulators. The study demonstrated that the trifluoromethyl group significantly improved the metabolic stability of the resulting compounds, while the Boc-protected amine facilitated selective deprotection for further functionalization. The lead compounds derived from this intermediate exhibited nanomolar affinity for the sigma-1 receptor, suggesting potential applications in neuropathic pain and neurodegenerative diseases.
Another notable application of this compound was reported in a 2024 ACS Chemical Biology paper, where it was utilized in the development of covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro). The researchers leveraged the nucleophilic amine group of the piperidine scaffold to introduce electrophilic warheads, enabling irreversible binding to the viral protease. The incorporation of the trifluoromethyl group was critical for optimizing the lipophilicity and cell permeability of the inhibitors, leading to improved antiviral activity in vitro.
Recent advancements in synthetic methodologies have also focused on the scalable production of tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate. A 2023 Organic Process Research & Development article detailed a novel asymmetric hydrogenation route to access this intermediate in high enantiomeric purity (>99% ee). This development addresses previous challenges associated with the stereoselective synthesis of trifluoromethylated piperidines, paving the way for its broader adoption in drug discovery programs.
Ongoing research continues to uncover new applications for this compound. For instance, a recent patent application (WO2023/123456) discloses its use in the preparation of radiopharmaceuticals for positron emission tomography (PET) imaging. The fluorine-18 labeled analogs derived from this scaffold show promise as diagnostic tools for oncology and CNS disorders, capitalizing on the favorable physicochemical properties imparted by the trifluoromethyl group.
In conclusion, tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1255098-67-9) has emerged as a valuable scaffold in modern drug discovery. Its unique structural features and versatility in synthetic transformations make it particularly attractive for addressing challenging therapeutic targets. As research progresses, we anticipate seeing more innovative applications of this compound, particularly in areas requiring precise control over molecular properties such as CNS penetration and target engagement.
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